molecular formula C9H18ClN B2861215 4-(1-Methylcyclopropyl)piperidine;hydrochloride CAS No. 2490432-60-3

4-(1-Methylcyclopropyl)piperidine;hydrochloride

Cat. No.: B2861215
CAS No.: 2490432-60-3
M. Wt: 175.7
InChI Key: KOIJWOWVFRKHEE-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopropyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are a significant class of nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a piperidine ring substituted with a 1-methylcyclopropyl group and a hydrochloride salt.

Biochemical Analysis

Biochemical Properties

4-(1-Methylcyclopropyl)piperidine hydrochloride is a derivative of piperidine, a heterocyclic moiety that has been observed to have many therapeutic properties, including anticancer potential . It interacts with various enzymes, proteins, and other biomolecules, influencing crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Cellular Effects

In cellular processes, 4-(1-Methylcyclopropyl)piperidine hydrochloride has been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(1-Methylcyclopropyl)piperidine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It plays a significant role in regulating several crucial signaling pathways essential for the establishment of cancers .

Dosage Effects in Animal Models

The dosage of piperine was selected based on cytotoxicity, and administration of piperine showed increased number of total WBC count .

Metabolic Pathways

Piperidine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Piperidine derivatives are known to play a significant role in the pharmaceutical industry .

Subcellular Localization

Piperidine derivatives are known to play a significant role in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylcyclopropyl)piperidine;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridines or the cyclization of appropriate precursors.

    Introduction of the 1-Methylcyclopropyl Group: This step involves the alkylation of the piperidine ring with a 1-methylcyclopropyl halide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylcyclopropyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of 4-(1-Methylcyclopropyl)piperidine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Methylcyclopropyl)piperidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone: A precursor in the synthesis of various piperidine derivatives.

    1-Methylpiperidine: A related compound with a similar structure but lacking the cyclopropyl group.

    Cyclopropylamine: A compound with a cyclopropyl group but lacking the piperidine ring.

Uniqueness

4-(1-Methylcyclopropyl)piperidine;hydrochloride is unique due to the presence of both the piperidine ring and the 1-methylcyclopropyl group, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(1-methylcyclopropyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(4-5-9)8-2-6-10-7-3-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIJWOWVFRKHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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